molecular formula C19H16N2O B8690894 N-(4-Benzoylphenyl)benzene-1,2-diamine

N-(4-Benzoylphenyl)benzene-1,2-diamine

Cat. No.: B8690894
M. Wt: 288.3 g/mol
InChI Key: RAWYMBACZSQNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Benzoylphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H16N2O This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzoylphenyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 4-benzoylphenyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group of benzene-1,2-diamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzoylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amine groups under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: N-substituted derivatives, such as N-acyl or N-sulfonyl compounds.

Scientific Research Applications

N-(4-Benzoylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and polymers due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(4-Benzoylphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    o-Phenylenediamine: A precursor to N-(4-Benzoylphenyl)benzene-1,2-diamine, used in the synthesis of heterocyclic compounds.

    N-Phenylbenzene-1,2-diamine: Similar structure but lacks the benzoyl group, leading to different chemical properties and reactivity.

    N,N’-Diphenylbenzene-1,2-diamine: Contains two phenyl groups attached to the amine groups, used in the production of dyes and pigments.

Uniqueness

This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in different fields.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

[4-(2-aminoanilino)phenyl]-phenylmethanone

InChI

InChI=1S/C19H16N2O/c20-17-8-4-5-9-18(17)21-16-12-10-15(11-13-16)19(22)14-6-2-1-3-7-14/h1-13,21H,20H2

InChI Key

RAWYMBACZSQNDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=CC=C3N

Origin of Product

United States

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